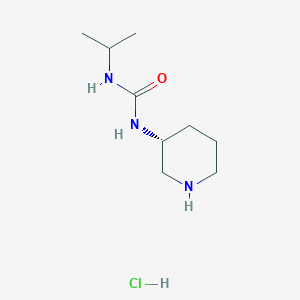

(R)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride

Description

“(R)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride” is a chiral urea derivative featuring a piperidine ring substituted at the 3-position and an isopropyl (propan-2-yl) group attached to the urea moiety. Its molecular formula is C₉H₁₉ClN₃O, with a molar mass of 217.72 g/mol (calculated based on structural analogs in ). The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Urea derivatives like this are frequently explored in medicinal chemistry due to their ability to act as hydrogen bond donors/acceptors, influencing target binding affinity.

Properties

IUPAC Name |

1-[(3R)-piperidin-3-yl]-3-propan-2-ylurea;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O.ClH/c1-7(2)11-9(13)12-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13);1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNYKFYNRZJUGA-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)N[C@@H]1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride typically involves the reaction of ®-3-aminopiperidine with isopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of ®-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of N-substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₂₀ClN₃O

- IUPAC Name : 1-[(3R)-piperidin-3-yl]-3-propan-2-ylurea; hydrochloride

- CAS Number : 1803583-31-4

The compound features a piperidine ring, which is a common motif in many biologically active molecules, and an isopropyl group that enhances its solubility and biological activity.

Medicinal Chemistry

(R)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride has been investigated for its potential as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in various physiological processes, including inflammation and pain modulation. Inhibitors of sEH have shown promise in treating conditions such as hypertension and chronic pain syndromes.

Biological Studies

The compound serves as a valuable tool in biological research, particularly in receptor binding studies. Its interaction with specific molecular targets can provide insights into the mechanisms underlying various diseases. Detailed studies often employ methods such as radiolabeled ligand binding assays and molecular docking simulations to elucidate these interactions.

Pharmaceutical Development

Due to its biological activity, this compound is being explored for its therapeutic effects. Research indicates that it may contribute to the development of new drugs aimed at treating metabolic disorders and inflammatory diseases .

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Inhibition of sEH | Demonstrated significant inhibition of sEH activity, suggesting potential for pain management therapies | |

| Binding Affinity Studies | High binding affinity towards sEH compared to other urea derivatives, indicating specificity | |

| Pharmacokinetic Profiling | Initial studies suggest favorable pharmacokinetic properties suitable for drug development |

Mechanism of Action

The mechanism of action of ®-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

(R)-3-Methyl-1-(piperidin-3-yl)urea Hydrochloride

- Molecular Formula : C₇H₁₆ClN₃O

- Molar Mass : 193.67 g/mol

- Key Difference : Substitution of the isopropyl group in the target compound with a methyl group on the urea moiety.

- Impact : The smaller methyl group reduces steric hindrance and lipophilicity compared to the isopropyl substituent. This could lower membrane permeability but improve aqueous solubility .

Benidipine Hydrochloride

- Molecular Formula : C₂₈H₃₁N₃O₆·HCl

- Molar Mass : 542.03 g/mol

- Key Difference : Incorporates a piperidin-3-yl group within a dihydropyridine scaffold, unlike the urea-based target compound.

- Pharmacological Class : Calcium channel blocker (antihypertensive) .

- Structural Insight : The dihydropyridine core in benidipine is essential for calcium channel modulation, whereas the urea moiety in the target compound may favor interactions with enzymes or receptors requiring hydrogen bonding.

Metoprolol Succinate

- Molecular Formula: C₁₅H₂₅NO₃·C₄H₆O₄

- Molar Mass : 652.81 g/mol

- Key Difference: Contains an isopropylamino group but lacks the piperidine-urea scaffold.

- Pharmacological Class : Beta-1 adrenergic receptor blocker (antihypertensive and antiarrhythmic) .

- Functional Insight : The isopropyl group in metoprolol contributes to beta-1 selectivity, suggesting that the isopropyl substituent in the target compound could similarly enhance receptor specificity.

Physico-Chemical and Functional Comparison

Research Findings and Implications

- This trade-off is critical in drug design .

- Piperidine vs. Dihydropyridine Scaffolds : Benidipine’s dihydropyridine core is optimized for calcium channel binding, whereas the piperidine-urea scaffold in the target compound may favor interactions with enzymes (e.g., kinases) or neurotransmitter receptors .

- Analytical Techniques : Methods validated for benidipine and metoprolol (e.g., HPLC, UV spectroscopy) could be adapted for quantifying the target compound, given the shared amine and aromatic functionalities .

Biological Activity

(R)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride, also known by its CAS number 1803583-31-4, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves the reaction of (R)-3-aminopiperidine with isopropyl isocyanate under controlled conditions. The reaction is often conducted in solvents such as dichloromethane or tetrahydrofuran, and the product is obtained as a hydrochloride salt to enhance solubility for biological studies.

The primary mechanism of action for this compound is its role as an inhibitor of sEH. This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes including inflammation and pain modulation. By inhibiting sEH, the compound may increase the levels of EETs, thereby exerting anti-inflammatory and analgesic effects .

Anti-inflammatory Properties

Research indicates that compounds inhibiting sEH can be beneficial in treating conditions such as hypertension and chronic pain syndromes. For instance, studies have shown that this compound demonstrates significant binding affinity towards sEH, suggesting its potential use in developing therapies for inflammatory diseases .

Case Studies and Research Findings

- Inhibition Studies : In vitro assays demonstrated that this compound exhibits an IC50 value indicative of its potency as an sEH inhibitor. Specific studies reported IC50 values comparable to other known inhibitors, highlighting its potential effectiveness in clinical settings .

- Cancer Research : Recent literature suggests that piperidine derivatives may also exhibit anticancer activity. For example, structural modifications similar to those found in this compound have led to compounds with improved cytotoxicity against various cancer cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride | Enantiomeric variant | Different binding affinity towards sEH |

| 1-(Piperidin-4-yl)-3-(isobutyl)urea | Isobutyl group instead of isopropyl | Varies in pharmacokinetics |

| 1-Isopropyl-3-(pyrrolidin-2-yl)urea | Pyrrolidine ring | Potentially different biological effects |

This table illustrates how variations in the chemical structure can influence the biological activity and pharmacological properties of piperidine derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride?

- Methodological Answer : The synthesis of urea derivatives typically involves coupling isocyanates with amines under anhydrous conditions. For example, in analogous compounds, THF is used as a solvent, and lithium aluminum hydride (LiAlH) is employed for selective reductions of intermediates (e.g., ketones to alcohols) . For the (R)-configured piperidine moiety, chiral resolution or asymmetric synthesis using catalysts like BINAP-Ru complexes may be required. Reaction conditions (temperature, solvent polarity) should be optimized to minimize racemization .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use reversed-phase HPLC with UV detection (e.g., 206 nm) to assess purity, ensuring >98% homogeneity .

- Structural Confirmation : Employ H/C NMR to verify substituent positions (e.g., urea NH peaks at δ 5–6 ppm, piperidine protons at δ 1.5–3.0 ppm). High-resolution mass spectrometry (HRMS) or LC/MS can confirm the molecular ion ([M+H]) .

- Chirality : Polarimetry or chiral HPLC with a cellulose-based column can validate the (R)-configuration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protection : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure fume hood ventilation during synthesis .

- Spill Management : Neutralize acidic spills with sodium bicarbonate, followed by absorption with inert materials (e.g., silica gel) .

- Storage : Store in airtight containers at –20°C to prevent hydrolysis, with desiccants to mitigate moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data for urea derivatives like this compound?

- Methodological Answer :

- Assay Validation : Confirm inhibition assays (e.g., Cryptosporidium parvum IMPDH) using positive controls (e.g., mycophenolic acid) and replicate experiments to address variability .

- Structural Analysis : Compare X-ray co-crystallography data (if available) with docking simulations to identify binding discrepancies. For example, substituent steric effects in the piperidine ring may alter binding pocket interactions .

- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

Q. What crystallographic strategies are suitable for determining the 3D structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by slow evaporation from ethanol/water mixtures .

- Refinement : Apply SHELXL for structure refinement, leveraging its robust algorithms for resolving disordered atoms and hydrogen bonding networks. Twinning parameters should be checked if data merging issues arise .

- Validation : Cross-validate bond lengths/angles with Cambridge Structural Database (CSD) entries for similar piperidine-urea derivatives .

Q. How can structure-activity relationship (SAR) studies improve the pharmacokinetic profile of this compound?

- Methodological Answer :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., –CF) on the urea moiety to enhance metabolic stability. For example, analogs with 4-chloro-3-(trifluoromethyl)phenyl groups showed improved potency in enzyme assays .

- Solubility Optimization : Incorporate hydrophilic groups (e.g., morpholine) via reductive amination to increase aqueous solubility without compromising blood-brain barrier penetration .

- Pharmacokinetic Screening : Use in vitro models (e.g., Caco-2 permeability, microsomal stability) to prioritize analogs with balanced absorption and clearance profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.